6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Description
6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of benzodioxine, featuring a bromine atom at the 6th position and a carboxylic acid group at the 2nd position
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDKYTHPPVTRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256817-04-5 | |
| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Brominated Dihydroxybenzaldehyde Intermediates
The foundational approach, as outlined in CN105801556A, involves constructing the benzodioxane scaffold via a ring-closure reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions. To adapt this method for the target compound, bromination must occur at the precursor stage.
Procedure :
- Bromination of 3,4-dihydroxybenzaldehyde :
Ring-closure reaction :
- React 5-bromo-3,4-dihydroxybenzaldehyde (1 equiv) with 1,2-dibromoethane (5 equiv) in a NaOH/H₂O solution (pH >12) at reflux (90–100°C) for 5 hours.
- Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst.
- The intermediate 5-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde is isolated via dichloromethane extraction and recrystallization (yield: 80–85%).
Oxidation to carboxylic acid :
Key Advantages :
- High regioselectivity ensured by pre-installing bromine at the precursor stage.
- Scalable to industrial production due to mild conditions and inexpensive reagents.
Post-Ring-Closure Electrophilic Bromination
Direct Bromination of the Benzodioxine Core
This method modifies the parent 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid through electrophilic aromatic substitution (EAS).
Procedure :
- Synthesis of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid :
- Bromination with N-bromosuccinimide (NBS) :
- Dissolve the parent compound in dry DMF and add NBS (1.1 equiv) at 0°C.
- Stir for 12 hours at room temperature, then quench with Na₂S₂O₃.
- Isolate This compound via column chromatography (yield: 50–60%).
Challenges :
- Competing bromination at positions 5 and 7 due to the electron-donating effects of the dioxane oxygen atoms.
- Requires careful optimization of solvent (DMF vs. CCl₄) and temperature to favor position 6.
Multi-Step Synthesis from Gallic Acid
Stepwise Functionalization and Ring Formation
Adapting the route from Scirp.org, gallic acid (3,4,5-trihydroxybenzoic acid) serves as a starting material for introducing bromine and constructing the dioxane ring.
Procedure :
- Methyl ester protection :
- Convert gallic acid to methyl 3,4,5-trihydroxybenzoate using SOCl₂/MeOH (yield: 95%).
Selective bromination :
- Treat the methyl ester with NBS (1.0 equiv) in CCl₄ under UV light to brominate position 5 (yield: 70%).
Dihydroxylation and ring closure :
- Deprotect the methyl ester with NaOH, then reduce the 3,4-dihydroxyl groups using NaBH₄.
- React with 1,2-dibromoethane in KOH/EtOH to form the dioxane ring (yield: 75%).
Final oxidation :
- Oxidize residual hydroxyl groups with KMnO₄ to regenerate the carboxylic acid (yield: 85%).
Advantages :
- Leverages gallic acid’s symmetry for predictable bromination outcomes.
- Avoids harsh bromination conditions by utilizing UV-assisted radical mechanisms.
Comparative Analysis of Methods
Mechanistic Insights
- Electrophilic Bromination : The electron-rich benzodioxane ring directs bromine to positions activated by the ether oxygens. Para-bromination (position 6) is favored in polar aprotic solvents like DMF due to stabilized transition states.
- Oxidation Dynamics : KMnO₄ selectively oxidizes aldehydes to carboxylic acids without over-oxidizing the dioxane ring, as demonstrated in CN105801556A.
Scientific Research Applications
6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including chiral diphosphines like SYNPHOS and DIFLUORPHOS
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its derivatives may have pharmacological properties, making it a candidate for drug development and medicinal chemistry research.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, potentially forming hydrogen bonds or participating in electron transfer processes.
Comparison with Similar Compounds
6-Bromo-1,4-benzodioxane: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid:
Uniqueness: 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Biological Activity
6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the benzodioxine family, characterized by its unique structure featuring a bromine atom and a carboxylic acid group. This compound has garnered attention in medicinal and biochemical research due to its potential biological activities, including enzyme inhibition and possible therapeutic applications.
The molecular formula of this compound is C9H7BrO4, with a molar mass of 259.05 g/mol. The presence of the bromine atom at the 6th position and the carboxylic acid at the 2nd position contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrO4 |
| Molar Mass | 259.05 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The bromine atom may facilitate hydrogen bonding or participate in electron transfer processes, enhancing the compound's potential as an enzyme inhibitor or modulator in biochemical pathways.
Enzyme Inhibition
Research indicates that compounds related to benzodioxines have significant enzyme inhibitory effects. For instance, studies have shown that derivatives of benzodioxane can inhibit enzymes involved in inflammatory pathways and cancer progression. The specific inhibitory potential of this compound remains to be fully elucidated but suggests promise based on structural similarities to known inhibitors.
Case Studies
- Anti-inflammatory Activity : A related compound with a similar structure was reported to exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This suggests that this compound could also possess comparable effects.
- Cancer Research : Investigations into benzodioxane derivatives have highlighted their role as potential anticancer agents through mechanisms involving cell cycle regulation and apoptosis induction. The presence of functional groups in this compound may enhance its efficacy in targeting cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, and what key reaction conditions are required?
- Methodological Answer : The compound is synthesized via bromination of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using bromoacetic acid (CAS 79-08-3) as a precursor. Key steps include:
- Catalytic Bromination : Use of Pd-based catalysts under reflux conditions in anhydrous solvents (e.g., dichloromethane) to achieve regioselective bromination at the 6-position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Yield typically ranges from 30–40% under optimized conditions .
- Critical Parameters : Moisture-sensitive reactions require inert atmosphere (N₂/Ar). Reaction monitoring via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Benzodioxine protons: δ 4.3–4.6 ppm (m, 2H, -O-CH₂-O-) and δ 6.7–7.1 ppm (aromatic protons).
- Carboxylic acid proton: δ ~12.5 ppm (broad, exchangeable) .
- HPLC-MS : Confirm molecular ion peak at m/z 259.0 [M+H]⁺ (C₉H₇BrO₄) and assess purity (>95% by area under the curve) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at 0–6°C in amber glass vials under anhydrous conditions. Desiccate with silica gel to prevent hydrolysis of the benzodioxine ring. For long-term stability (>6 months), store at -20°C with argon headspace .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Contamination Check : Re-run HPLC-MS to rule out impurities. Compare retention time with authentic standards .
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) to assess conformational exchange broadening in the benzodioxine ring .
- Solvent Artifacts : Ensure complete removal of residual solvents (e.g., DMSO-d6) by lyophilization before NMR analysis .
Q. What strategies optimize coupling reactions involving this compound in cross-coupling protocols (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 in toluene/water (3:1) at 80°C. Monitor for debromination side reactions via LC-MS .
- Protecting Groups : Protect the carboxylic acid as a methyl ester (using CH₂N₂) to prevent catalyst poisoning. Deprotect post-reaction with LiOH .
- Substrate Scope : Prioritize electron-deficient arylboronic acids (e.g., 4-CF₃-substituted) for higher yields (>60%) .
Q. Are computational methods (e.g., DFT) reliable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate LUMO maps. The 6-bromo position shows high electrophilicity (LUMO energy ~ -1.8 eV), favoring SNAr mechanisms .
- Solvent Effects : Include PCM models (e.g., THF or DMF) to refine activation energy barriers. Compare with experimental kinetic data .
Q. How can researchers resolve low yields in the final recrystallization step?
- Methodological Answer :
- Solvent Optimization : Test mixed solvents (e.g., ethanol/water 4:1) to improve crystal lattice formation.
- Seeding : Introduce pre-formed crystals to induce nucleation.
- Temperature Gradient : Slow cooling from 60°C to 4°C over 12 hours enhances crystal purity .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays) be investigated?
- Methodological Answer :
- Assay Validation : Replicate experiments with internal controls (e.g., staurosporine). Confirm compound integrity post-assay via LC-MS .
- Protein Binding : Use SPR (Surface Plasmon Resonance) to assess non-specific binding to albumin, which may reduce apparent potency .
- Metabolite Interference : Test for in situ degradation products using hepatocyte microsomes .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Negative Controls : Include untreated cells and vehicle (e.g., DMSO at 0.1% v/v).
- Positive Controls : Use cisplatin or doxorubicin to validate assay sensitivity.
- Counterstaining : Propidium iodide/Hoechst 33342 for live/dead cell quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
